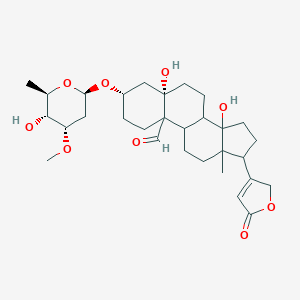

Cymarin

Description

Properties

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCGNURMLWFQJR-ZNDDOCHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871714 | |

| Record name | Cymarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-77-0 | |

| Record name | Cymarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cymarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cymarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cymarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cymarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK3LS8435E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Cymarin on Na+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which cymarin, a cardiac glycoside, exerts its effects on the Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase). The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed insights into the binding kinetics, conformational changes, and subsequent cellular signaling cascades.

Executive Summary

This compound, a cardenolide cardiac glycoside, is a potent inhibitor of the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining electrochemical gradients in animal cells. By binding to a specific site on the α-subunit of the enzyme, this compound locks the protein in an inhibited conformation, leading to a cascade of downstream effects. This guide will delve into the specifics of this interaction, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to facilitate a deeper understanding and guide future research and development.

Mechanism of Action: From Binding to Inhibition

The primary molecular target of this compound is the Na+/K+-ATPase enzyme. This protein complex, composed of α and β subunits, actively transports three sodium ions out of the cell and two potassium ions into the cell, a process coupled to the hydrolysis of one molecule of ATP. This pumping action is crucial for various cellular processes, including nerve impulse transmission, muscle contraction, and maintenance of cell volume.

This compound exerts its inhibitory effect by binding to an extracellularly accessible site on the α-subunit of the Na+/K+-ATPase. This binding is highly specific and occurs when the enzyme is in its phosphorylated, outward-facing conformation (E2-P state). The binding of this compound stabilizes this conformation, preventing the dephosphorylation and subsequent conformational changes necessary for ion transport and the completion of the pump cycle.

The inhibition of the Na+/K+-ATPase by this compound leads to a rise in the intracellular sodium concentration. This increase in intracellular sodium alters the electrochemical gradient, which in turn affects the function of other ion transport systems, most notably the sodium-calcium exchanger (NCX). The NCX, operating in its reverse mode, begins to extrude sodium ions in exchange for calcium ions, leading to an increase in the intracellular calcium concentration. This elevation in cytosolic calcium is the primary mechanism behind the positive inotropic effect of cardiac glycosides in cardiac muscle cells, resulting in increased contractility.

Beyond its direct impact on ion transport, the binding of this compound to the Na+/K+-ATPase can also trigger intracellular signaling cascades, a function of the enzyme that is independent of its pumping activity. This signaling role involves the interaction of the Na+/K+-ATPase with neighboring proteins, such as the Src kinase and the epidermal growth factor receptor (EGFR), leading to the activation of downstream pathways like the Ras/Raf/MEK/ERK pathway. These signaling events can influence various cellular processes, including gene expression, cell growth, and apoptosis.

Diagram of the Na+/K+-ATPase Pumping Cycle and Inhibition by this compound

Caption: The Post-Albers cycle of the Na+/K+-ATPase and the inhibitory binding of this compound to the E2-P conformation.

Quantitative Data on this compound-Na+/K+-ATPase Interaction

The inhibitory potency and binding affinity of this compound for the Na+/K+-ATPase have been quantified in various studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | Same as IAC | Electrophorus electricus (Electric eel) | [1] |

| Kd (of IAC) | 0.4 µM | Electrophorus electricus (Electric eel) | [1] |

Note: IAC (4'-(3-iodo-4-azidobenzene sulfonyl)this compound) is a photoactive derivative of this compound.

| Parameter | Value (µM) | Species |

| IC50 | 1.3 | Danaus plexippus (Monarch butterfly) |

| IC50 | 0.2 | Euploea core (Common crow butterfly) |

| IC50 | 0.1 | Schistocerca gregaria (Desert locust) |

Detailed Experimental Protocols

To facilitate the replication and extension of research on this compound's mechanism of action, this section provides detailed methodologies for key experiments cited in the literature.

Na+/K+-ATPase Activity Assay (Colorimetric)

This protocol is a generalized method for determining Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Tissue homogenate or purified enzyme preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

-

ATP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Ouabain solution (1 mM, for determining ouabain-sensitive activity)

-

Colorimetric reagent for phosphate detection (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Prepare reaction mixtures in a 96-well plate. For each sample, prepare a "total activity" well and a "ouabain-insensitive activity" well.

-

To each well, add the assay buffer and the enzyme preparation.

-

Add the desired concentration of this compound or vehicle (DMSO) to the test wells.

-

To the "ouabain-insensitive activity" wells, add ouabain to a final concentration of 1 mM. Add an equivalent volume of water to the "total activity" wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 3 mM.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the colorimetric reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

-

Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.

-

The Na+/K+-ATPase specific activity is calculated as the difference between the total activity and the ouabain-insensitive activity.

-

To determine the IC₅₀ of this compound, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the log of the this compound concentration.

Experimental Workflow for Na+/K+-ATPase Activity Assay

Caption: Workflow for determining the inhibitory effect of this compound on Na+/K+-ATPase activity.

Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity (Kd) of this compound to the Na+/K+-ATPase using a radiolabeled cardiac glycoside, such as [³H]ouabain, in a competition binding experiment.

Materials:

-

Membrane preparation containing Na+/K+-ATPase

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA

-

[³H]ouabain (radiolabeled ligand)

-

Unlabeled this compound (competitor)

-

Unlabeled ouabain (for non-specific binding determination)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

In a series of tubes, add the membrane preparation.

-

Add a fixed concentration of [³H]ouabain to each tube.

-

Add increasing concentrations of unlabeled this compound to the experimental tubes.

-

To determine non-specific binding, add a high concentration of unlabeled ouabain (e.g., 1 mM) to a set of control tubes.

-

To determine total binding, add vehicle (e.g., water or buffer) instead of a competitor to another set of control tubes.

-

Incubate the tubes at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ of this compound from a competition binding curve (specific binding vs. log[this compound]).

-

Calculate the Ki for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]ouabain and Kd is its dissociation constant.

Signaling Pathways Activated by this compound-Na+/K+-ATPase Interaction

The interaction of this compound with Na+/K+-ATPase is not limited to the inhibition of ion transport. A growing body of evidence indicates that the Na+/K+-ATPase also functions as a signaling scaffold. Binding of cardiac glycosides, including this compound, to a sub-population of the enzyme can trigger a cascade of intracellular signaling events.

One of the most well-characterized signaling pathways initiated by cardiac glycoside binding involves the activation of the non-receptor tyrosine kinase, Src. The Na+/K+-ATPase exists in a pre-formed complex with Src. Upon this compound binding, a conformational change in the Na+/K+-ATPase activates Src, which can then transactivate the Epidermal Growth Factor Receptor (EGFR). This transactivation occurs without the need for EGF binding and leads to the activation of the Ras/Raf/MEK/ERK signaling cascade. The activation of this pathway can have profound effects on cellular processes such as proliferation, differentiation, and survival.

Signaling Pathway Initiated by this compound Binding to Na+/K+-ATPase

Caption: The Src-mediated signaling cascade activated by this compound binding to the Na+/K+-ATPase.

Conclusion

This compound's mechanism of action on the Na+/K+-ATPase is a multifaceted process involving direct inhibition of the enzyme's ion-pumping function and the activation of intracellular signaling pathways. A thorough understanding of these mechanisms is paramount for the development of novel therapeutics that can selectively target these pathways for the treatment of various diseases, including heart failure and cancer. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this field. Further research is warranted to fully elucidate the isoform-specific effects of this compound and to explore the therapeutic potential of modulating the signaling functions of the Na+/K+-ATPase.

References

The Biological Activity of Cymarin: A Technical Guide for Researchers

An in-depth exploration of the molecular mechanisms, cytotoxic effects, and therapeutic potential of the cardiac glycoside Cymarin.

Abstract

This compound, a cardiac glycoside originally isolated from plants of the Apocynum genus, has long been recognized for its cardiotonic properties.[1] Its primary mechanism of action involves the potent inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[2] This inhibition leads to a cascade of downstream effects, including alterations in intracellular sodium and calcium concentrations, which are fundamental to its cardiac effects.[2][3] Beyond its traditional use in cardiology, emerging research has unveiled a spectrum of other biological activities for this compound, most notably its potent anti-cancer properties.[4] This guide provides a comprehensive technical overview of the biological activities of this compound, with a focus on its anti-cancer mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The foundational biological activity of this compound is its high-affinity binding to and inhibition of the α-subunit of the Na+/K+-ATPase pump.[5][6] This enzyme is responsible for actively transporting three sodium ions out of the cell and two potassium ions into the cell, a process essential for maintaining the electrochemical gradients across the plasma membrane.

This compound's inhibition of the Na+/K+-ATPase leads to an increase in the intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), causing a reduction in calcium efflux and a subsequent increase in the intracellular calcium concentration.[3] In cardiac muscle cells, this elevated intracellular calcium enhances the force of contraction, which is the basis of its cardiotonic effect.[2] However, in other cell types, particularly cancer cells, this disruption of ion homeostasis can trigger a variety of signaling pathways leading to apoptosis and cell death.[7]

Figure 1: Core mechanism of this compound via Na+/K+-ATPase inhibition.

Anti-Cancer Activity

A growing body of evidence highlights the potent anti-cancer activity of this compound against a variety of malignancies, including breast and pancreatic cancer.[4] The cytotoxic effects of this compound in cancer cells are multi-faceted, primarily stemming from the induction of apoptosis and the modulation of key signaling pathways that govern cell survival and proliferation.

Quantitative Data on Cytotoxicity

The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for this compound vary depending on the cancer cell line.

| Cell Line | Cancer Type | IC50 | Reference |

| SW1990 | Pancreatic Cancer | 33.8 nM | [4] |

| SW1990GR | Gemcitabine-Resistant Pancreatic Cancer | 40.8 nM | [4] |

| TRA-1-60+ cells | Chemoresistant Cancer Cells | 15.2 nM | [4] |

| TRA-1-81+ cells | Chemoresistant Cancer Cells | 5.1 nM | [4] |

| MCF-7 | Breast Cancer | 47.8% proliferation inhibition at 1 µM | [4] |

This table summarizes the available quantitative data on the cytotoxic effects of this compound. Further research is needed to expand this dataset across a broader range of cancer cell lines.

Signaling Pathways in this compound-Induced Apoptosis

The inhibition of Na+/K+-ATPase by this compound initiates a signaling cascade that culminates in apoptotic cell death. This process involves the interplay of several key signaling pathways.

2.2.1. Calcium-Mediated Apoptosis: The sustained increase in intracellular calcium is a critical trigger for apoptosis.[6] Elevated calcium levels can lead to mitochondrial dysfunction, including the depolarization of the mitochondrial membrane and the release of cytochrome c into the cytoplasm.[4] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-3, a key executioner caspase in the apoptotic pathway.[4][8] The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis.

2.2.2. Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins plays a crucial role in regulating apoptosis.[9] this compound and related coumarin compounds have been shown to modulate the expression of these proteins, favoring a pro-apoptotic state.[4][10] This includes the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins like Bax.[4][10] The increased Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.

2.2.3. Inhibition of IRES-Mediated Translation: this compound has been found to inhibit the internal ribosome entry site (IRES)-mediated translation of certain oncogenes, such as PAX6 and c-Myc.[4][11] IRES-mediated translation is a mechanism that allows for the continued synthesis of proteins under conditions of cellular stress, such as those found in the tumor microenvironment. By inhibiting this process, this compound can suppress the expression of proteins that are critical for cancer cell proliferation and survival.

Figure 2: Signaling pathways in this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological activity of this compound.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of Na+/K+-ATPase.

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The ouabain-sensitive portion of ATP hydrolysis is attributed to Na+/K+-ATPase activity.

Protocol:

-

Preparation of Enzyme Source: Isolate crude membrane fractions rich in Na+/K+-ATPase from a suitable source, such as rat brain synaptosomes or commercially available purified enzyme.[12][13]

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, NaCl, and KCl.

-

Incubation: Add the enzyme preparation to the reaction mixture with and without varying concentrations of this compound. A control with a known Na+/K+-ATPase inhibitor, such as ouabain, should be included.

-

Initiation of Reaction: Start the reaction by adding ATP. Incubate at 37°C for a specified time (e.g., 20-30 minutes).[14]

-

Termination of Reaction: Stop the reaction by adding an ice-cold solution of trichloroacetic acid.[14]

-

Measurement of Inorganic Phosphate: Centrifuge the samples to pellet the precipitated protein. Measure the amount of inorganic phosphate in the supernatant using a colorimetric method, such as the Fiske-Subbarow method, by measuring the absorbance at 660 nm.[15]

-

Data Analysis: Calculate the percentage of inhibition of Na+/K+-ATPase activity by this compound at each concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]

-

Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[16]

-

Addition of MTT Reagent: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis in cells treated with this compound.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[18] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells, where the membrane integrity is compromised.[17]

Protocol:

-

Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.[17]

-

Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[19]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[19]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations. Quantify the percentage of cells in each quadrant.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in this compound-induced signaling pathways.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the target proteins. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection via chemiluminescence.

Protocol:

-

Cell Lysis: Treat cells with this compound and a vehicle control. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-NF-κB, NF-κB, and a loading control like β-actin or GAPDH) overnight at 4°C.[22]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.[22]

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Conclusion

This compound is a potent cardiac glycoside with significant and multifaceted biological activities. Its primary mechanism of action, the inhibition of Na+/K+-ATPase, triggers a cascade of events that can be harnessed for therapeutic purposes. The growing body of research on its anti-cancer properties, particularly its ability to induce apoptosis in various cancer cell lines at nanomolar concentrations, positions this compound as a promising candidate for further investigation in oncology. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing natural compound. Future studies should focus on expanding the quantitative dataset of its activity, further elucidating the intricate signaling networks it modulates, and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nrf-2/ROS/NF-κB pathway is modulated by cynarin in human mesenchymal stem cells in vitro from ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium Signaling Regulates Autophagy and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A coumarin derivative (RKS262) inhibits cell-cycle progression, causes pro-apoptotic signaling and cytotoxicity in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Silymarin induces apoptosis primarily through a p53-dependent pathway involving Bcl-2/Bax, cytochrome c release, and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A coumarin derivative (RKS262) inhibits cell-cycle progression, causes pro-apoptotic signaling and cytotoxicity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of coumarin and 7OH-coumarin on bcl-2 and Bax expression in two human lung cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 13. Cardiac ischemia causes inhibition of the Na/K ATPase by a labile cytosolic compound whose production is linked to oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 20. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 22. CST | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide on the Structure-Activity Relationship of Cymarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymarin is a cardiac glycoside, a class of naturally occurring steroid-based compounds with a long history of use in the treatment of heart conditions.[1] Belonging to the cardenolide subgroup, this compound is characterized by a steroid nucleus, an unsaturated butyrolactone ring at C-17, and a sugar moiety at C-3.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a vital transmembrane enzyme responsible for maintaining electrochemical gradients across the cell membrane.[1][2] This inhibition leads to an increase in intracellular calcium, which underlies its cardiotonic effects.[2][3] Beyond its traditional use, this compound and other cardiac glycosides are gaining attention for their potential as anticancer agents, with research exploring their ability to induce apoptosis and inhibit cancer cell proliferation. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the influence of its structural components on its biological activity, the experimental protocols for its study, and the signaling pathways it modulates.

Core Structure and Biological Activity

The biological activity of this compound is intricately linked to its three main structural components: the steroid nucleus, the lactone ring, and the sugar moiety. Modifications to any of these parts can significantly alter its potency and selectivity.

The Steroid Nucleus

The steroid core of this compound, like other cardiac glycosides, is crucial for its interaction with the Na+/K+-ATPase. The specific stereochemistry of the ring junctions (cis-trans-cis fusion of the A/B, B/C, and C/D rings, respectively) is a key determinant of its biological activity.

The Lactone Ring

The unsaturated lactone ring at the C-17 position is an essential feature for the cardiotonic activity of this compound. Saturation of the double bond in the lactone ring has been shown to dramatically reduce or abolish the inhibitory activity on Na+/K+-ATPase.

The Sugar Moiety

The sugar attached at the C-3 position of the steroid nucleus plays a significant role in the pharmacokinetics and potency of this compound. The type of sugar, its stereochemistry, and the number of sugar units can influence the compound's solubility, cell permeability, and affinity for the Na+/K+-ATPase.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the structure-activity relationship of this compound and its analogs concerning their primary biological activities.

Table 1: Na+/K+-ATPase Inhibition by this compound and its Analogs

| Compound | Modification | IC50 (µM) | Source Organism of Na+/K+-ATPase | Reference |

| This compound | - | 0.4 (KD) | Electrophorus electricus | |

| 4'-(3-iodo-4-azidobenzene sulfonyl)this compound (IAC) | Addition of a photoactive group to the sugar moiety | Same as this compound | Electrophorus electricus |

Table 2: Cytotoxicity of this compound Analogs

Experimental Protocols

A thorough understanding of the SAR of this compound relies on robust experimental methodologies. The following section details the key experimental protocols used in these studies.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically starts from a readily available cardiac glycoside, such as k-strophanthidin, which is the aglycone of this compound.

General Procedure for Glycosylation:

-

Protection of Hydroxyl Groups: The hydroxyl groups on the steroid nucleus that are not intended for glycosylation are protected using standard protecting groups (e.g., acetyl, silyl ethers).

-

Activation of the Sugar Donor: The sugar moiety to be introduced is converted into an activated glycosyl donor, such as a glycosyl halide or a thioglycoside.

-

Glycosylation Reaction: The protected aglycone is reacted with the activated glycosyl donor in the presence of a promoter (e.g., a Lewis acid) to form the glycosidic bond.

-

Deprotection: The protecting groups are removed under appropriate conditions to yield the final this compound analog.

Na+/K+-ATPase Inhibition Assay

The primary biological activity of this compound and its analogs is assessed by measuring their ability to inhibit the Na+/K+-ATPase enzyme.

Protocol based on Inorganic Phosphate (Pi) Detection:

-

Preparation of Enzyme Source: A crude membrane fraction rich in Na+/K+-ATPase is prepared from a suitable tissue source (e.g., pig kidney medulla, rat brain).

-

Reaction Mixture Preparation: Two sets of reaction mixtures are prepared. Both contain a buffer (e.g., Tris-HCl), MgCl₂, KCl, and NaCl. One set also contains a known inhibitor of Na+/K+-ATPase, such as ouabain, to determine the ouabain-insensitive ATPase activity.

-

Incubation with Inhibitor: The enzyme preparation is pre-incubated with varying concentrations of the test compound (this compound analog).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

-

Termination of Reaction: After a defined incubation period at 37°C, the reaction is stopped by the addition of an acid solution (e.g., trichloroacetic acid).

-

Measurement of Inorganic Phosphate: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified using a colorimetric method, such as the Fiske-Subbarow method.

-

Calculation of Activity: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity. The IC50 value for the test compound is then determined from the dose-response curve.

Cytotoxicity Assays (e.g., MTT Assay)

The potential anticancer activity of this compound analogs is evaluated by assessing their cytotoxicity against various cancer cell lines.

MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation of Cell Viability: The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

This compound, through its inhibition of Na+/K+-ATPase, triggers a cascade of intracellular signaling events that are believed to contribute to its anticancer effects. While the precise signaling network activated by this compound is still under investigation, it is thought to share similarities with other well-studied cardiac glycosides like ouabain.

Caption: Signaling pathways initiated by this compound's inhibition of Na+/K+-ATPase.

Experimental Workflow for this compound SAR Studies

The systematic evaluation of the structure-activity relationship of this compound analogs follows a well-defined experimental workflow.

Caption: Experimental workflow for SAR studies of this compound analogs.

Logical Relationships in this compound SAR

The relationship between the structural modifications of this compound and its biological activity can be summarized in a logical diagram.

References

In-Depth Technical Guide to the Pharmacological Properties of Cymarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cymarin is a cardiac glycoside found in plants of the Apocynum genus, such as Apocynum cannabinum.[1] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase enzyme, leading to a cascade of events that culminates in an increased force of myocardial contraction. This property has positioned this compound as a subject of interest for its potential therapeutic applications in cardiovascular disorders, particularly heart failure. Beyond its cardiotonic effects, emerging research has unveiled its potent anti-cancer properties, demonstrating cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological profile. The guide is intended to serve as a resource for researchers and professionals in drug development, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding of this multifaceted compound.

Mechanism of Action

Inhibition of Na+/K+-ATPase

The principal mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.[1] By binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, this compound blocks the enzyme's hydrolytic activity. This inhibition leads to an accumulation of intracellular Na+ ions.

The increased intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger (NCX), which normally expels calcium (Ca2+) ions from the cell in exchange for Na+ ions. The reduced Na+ gradient across the sarcolemma diminishes the driving force for Ca2+ extrusion by the NCX, resulting in an increase in the intracellular Ca2+ concentration. This elevation in cytosolic Ca2+ enhances the contractility of cardiac muscle cells (myocytes) by increasing the amount of Ca2+ available for binding to the troponin C complex, thereby strengthening the actin-myosin interaction and subsequent muscle contraction.

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent. Its cytotoxic effects have been observed in various cancer cell lines, including breast and pancreatic cancer.[2] The anti-neoplastic activity of this compound is multi-faceted and involves the following key pathways:

-

Inhibition of PAX6 IRES-mediated Translation: this compound has been shown to inhibit the expression of Paired box 6 (PAX6), a transcription factor involved in cancer cell proliferation, by impairing its internal ribosome entry site (IRES)-mediated translation.[1][3] This effect was observed in MCF-7 breast cancer cells, where this compound dose-dependently decreased PAX6 protein levels without affecting its mRNA levels, suggesting a post-transcriptional regulatory mechanism.[1][4]

-

Downregulation of TRA-1-60 and TRA-1-81: In pancreatic cancer cell lines, this compound has been found to eliminate chemoresistant cells expressing the stem cell markers TRA-1-60 and TRA-1-81.[2]

Pharmacological Data

In Vitro Activity

The following table summarizes the reported in vitro activities of this compound across various assays and cell lines.

| Parameter | Value | Cell Line / System | Target/Effect | Reference |

| IC50 | 0.42 μM | Erythrocytes | Palytoxin-induced K+ release | [2] |

| IC50 | 15.2 nM | SW1990GR (Pancreatic Cancer) | TRA-1-60 elimination | [2] |

| IC50 | 5.1 nM | SW1990GR (Pancreatic Cancer) | TRA-1-81 elimination | [2] |

| IC50 | 33.8 nM | SW1990 (Pancreatic Cancer) | Cell Viability | [5] |

| IC50 | 40.8 nM | SW1990GR (Pancreatic Cancer) | Cell Viability | [5] |

| EC50 | 157 ppm | Trichoplusia ni larvae | Growth inhibition | [2] |

| DC50 | 10.8 μg/cm² | Trichoplusia ni larvae | Antifeedant effect | [2] |

| Inhibition | 47.8% at 1 μM | MCF-7 (Breast Cancer) | Cell Proliferation | [2] |

Pharmacokinetics & Toxicology

Limited data is available on the specific pharmacokinetic profile of this compound. General characteristics of cardiac glycosides suggest that their absorption, distribution, metabolism, and excretion can vary significantly. Acute toxicity data for this compound is also not extensively documented. The oral LD50 for the broader class of coumarins in mice has been reported to be above 5000 mg/kg, indicating low acute toxicity for some members of this class.[6] However, cardiac glycosides are known to have a narrow therapeutic index, and toxicity is a significant concern.

| Parameter | Value | Species | Route | Reference |

| LD50 (Oral) | >5000 mg/kg (for 5-methylcoumarin-4-β-glucoside) | Mice | Oral | [6] |

Experimental Protocols

Na+/K+-ATPase Activity Assay (General Protocol)

This protocol provides a general method for determining Na+/K+-ATPase activity, which can be adapted for assessing the inhibitory effect of this compound. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

-

Tissue homogenate or purified enzyme preparation

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, NaCl, and KCl)

-

ATP solution

-

This compound solution at various concentrations

-

Ouabain solution (a known Na+/K+-ATPase inhibitor, as a positive control)

-

Reagent for phosphate detection (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a suitable dilution of the enzyme source (e.g., brain or heart microsomes) in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Enzyme preparation

-

This compound solution (at desired concentrations) or vehicle control. For total ATPase activity, add vehicle. For Na+/K+-ATPase independent activity, add a saturating concentration of ouabain.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add ATP solution to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or the phosphate detection reagent itself).

-

Phosphate Detection: Add the phosphate detection reagent to each well and incubate at room temperature for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).

-

Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity. The inhibitory effect of this compound is determined by comparing the activity in the presence of the compound to the control.

Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Adherent cancer cell line (e.g., MCF-7, SW1990)

-

Cell culture medium and supplements

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is then determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Drug Development Considerations

This compound presents a dual therapeutic potential, both as a cardiotonic agent for heart failure and as a novel anti-cancer drug. However, its development is faced with the challenge common to all cardiac glycosides: a narrow therapeutic index. Future research should focus on a comprehensive evaluation of its pharmacokinetic and toxicological profiles to establish a safe therapeutic window.

For its application in oncology, further studies are needed to elucidate the full spectrum of its anti-cancer mechanisms and to identify specific cancer types that are most sensitive to its action. The development of targeted delivery systems could be a promising strategy to enhance its efficacy against tumors while minimizing systemic toxicity. The potential for synergistic effects with existing chemotherapeutic agents also warrants investigation.

Conclusion

This compound is a potent cardiac glycoside with well-defined cardiotonic effects and emerging anti-cancer properties. Its ability to inhibit the Na+/K+-ATPase and modulate intracellular calcium levels underpins its potential in treating heart failure. Furthermore, its inhibitory action on key cancer-related pathways, such as PAX6-mediated translation, opens new avenues for its exploration in oncology. While the current body of knowledge provides a strong foundation, further in-depth studies on its pharmacokinetics, pharmacodynamics in relevant disease models, and a thorough toxicological assessment are imperative for its successful translation into a clinical candidate. This guide provides a comprehensive overview of the current understanding of this compound's pharmacology, intended to aid researchers in the strategic design of future investigations.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. [COMPARATIVE STUDIES ON THE EFFECT OF STROPHANTHIN AND this compound IN PATIENTS WITH PREDOMINANTLY LEFT CARDIAC INSUFFICIENCY] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. oral ld50 values: Topics by Science.gov [science.gov]

Cymarin: A Potential Anti-Cancer Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymarin is a cardiac glycoside, a class of naturally occurring compounds known for their effects on the cardiovascular system. Structurally, it also shares features with coumarins. Recent preclinical evidence suggests that this compound possesses potent anti-cancer properties, positioning it as a molecule of interest for further investigation in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential anti-cancer agent, consolidating available quantitative data, outlining its proposed mechanisms of action, and detailing relevant experimental protocols.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining electrochemical gradients across cell membranes.[1] This inhibition leads to an increase in intracellular sodium and calcium ions and a decrease in intracellular potassium ions. This disruption of ion homeostasis is thought to trigger a cascade of downstream signaling events that contribute to its anti-cancer effects.

In Vitro Anti-Cancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, particularly in pancreatic and breast cancer models.

Quantitative Data: Cytotoxicity and Proliferation Inhibition

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values and other quantitative measures of this compound's anti-cancer activity in vitro.

| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |

| SW1990 | Pancreatic Cancer | Cell Viability | IC50 | 33.8 nM | [1] |

| SW1990GR | Gemcitabine-Resistant Pancreatic Cancer | Cell Viability | IC50 | 40.8 nM | [1] |

| SW1990GR | Gemcitabine-Resistant Pancreatic Cancer | Elimination of TRA-1-60+ cells | IC50 | 15.2 nM | [1] |

| SW1990GR | Gemcitabine-Resistant Pancreatic Cancer | Elimination of TRA-1-81+ cells | IC50 | 5.1 nM | [1] |

| MCF-7 | Breast Cancer | Cell Proliferation | % Inhibition | 47.8% at 1 µM | [1] |

In Vivo Anti-Cancer Activity

Preclinical in vivo studies have provided evidence for this compound's anti-tumor efficacy in animal models.

Quantitative Data: Tumor Growth Inhibition

| Animal Model | Cancer Type | Treatment Protocol | Endpoint | Result | Citation |

| SW1990 Xenografted Nude Mice | Pancreatic Cancer | 2 mg/kg, i.p., twice a week for 3 weeks | Tumor Growth Inhibition | Significant inhibition of tumor growth | [1] |

Proposed Signaling Pathways

While the precise signaling pathways modulated by this compound in cancer cells are still under investigation, its classification as a cardiac glycoside and its structural similarity to coumarins suggest potential involvement of pathways known to be affected by these compound classes.

Downstream Effects of Na+/K+-ATPase Inhibition

The inhibition of Na+/K+-ATPase by this compound is hypothesized to trigger downstream signaling cascades that can lead to apoptosis and inhibition of cell proliferation. The increased intracellular calcium concentration can activate various signaling proteins, including protein kinase C (PKC) and calmodulin, which can, in turn, influence multiple cellular processes.

Figure 1: Proposed downstream signaling of Na+/K+-ATPase inhibition by this compound.

Potential Involvement of Apoptosis Pathways

Cardiac glycosides are known to induce apoptosis in cancer cells. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This compound may modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases and subsequent programmed cell death.

Figure 2: Hypothesized intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following are generalized protocols for key experiments that can be adapted for the study of this compound's anti-cancer effects.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 3: Workflow for a typical MTT cell viability assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate to investigate the effect of this compound on signaling pathways.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Future Research Directions

The current data on this compound as an anti-cancer agent is promising but preliminary. Further research is crucial to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Mechanism of Action: Detailed studies are needed to identify the specific signaling pathways modulated by this compound in different cancer types.

-

Selectivity: Investigating the differential effects of this compound on cancer cells versus normal, healthy cells is essential to determine its therapeutic window.

-

In Vivo Efficacy: More extensive in vivo studies in various cancer models are required to confirm its anti-tumor activity and to evaluate its pharmacokinetic and pharmacodynamic properties.

-

Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.

Conclusion

This compound has emerged as a promising natural compound with potent anti-cancer activity, particularly against pancreatic and breast cancers. Its primary mechanism of action as a Na+/K+-ATPase inhibitor provides a strong rationale for its anti-neoplastic effects. While the downstream signaling pathways are not yet fully elucidated, the existing in vitro and in vivo data warrant further in-depth investigation to establish its potential as a novel therapeutic agent in oncology. This guide serves as a foundational resource for researchers dedicated to advancing our understanding and potential clinical application of this compound.

References

Cymarin: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymarin is a cardiac glycoside, a class of naturally occurring organic compounds known for their potent effects on the heart.[1] It functions by inhibiting the Na+/K+-ATPase pump in cardiomyocytes, which leads to an increase in intracellular calcium and subsequently enhances cardiac muscle contraction.[1] This mechanism of action makes this compound a subject of significant interest in cardiovascular research and drug development, particularly for its potential as a cardiotonic and anti-arrhythmic agent. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and a summary of quantitative data available in the literature.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Apocynaceae (dogbane) family. Within this family, two genera are particularly notable for their significant this compound content: Apocynum and Strophanthus.

-

Apocynum Genus: Several species within this genus, commonly known as dogbane or Indian hemp, are recognized sources of this compound. These include:

-

Apocynum cannabinum (Indian Hemp): The roots and rhizomes of this plant are well-documented sources of this compound and other cardiac glycosides.[2][3]

-

Apocynum venetum (Luobuma): The leaves of this species are used in traditional medicine and have been shown to contain this compound, among other bioactive compounds like flavonoids and phenolic acids.

-

-

Strophanthus Genus: This genus comprises various species native to tropical Africa and Asia, whose seeds are a rich source of a mixture of cardiac glycosides, collectively known as strophanthin. This compound is a key component of this mixture.

-

Strophanthus kombe : The ripe seeds of this plant are a primary commercial and research source for a group of glycosides referred to as "strophanthin-K," of which this compound is a major constituent.[4][5] The seeds are reported to contain a high concentration of total cardiac glycosides, ranging from 8% to 10% of their dry weight.[4]

-

Strophanthus hispidus : Similar to S. kombe, the seeds of this species are rich in cardiac glycosides, including this compound.[4]

-

Biosynthesis of this compound (Aglycone Moiety)

This compound is a glycoside, consisting of a steroidal aglycone (genin) called strophanthidin linked to a sugar molecule (D-cymarose). The biosynthesis of the strophanthidin core is a complex process that starts from a sterol precursor. While the complete pathway is still under investigation, key steps have been elucidated. The process begins with cholesterol or other phytosterols, which are converted to pregnenolone. This is considered the committed step in cardenolide biosynthesis. Pregnenolone then undergoes a series of enzymatic modifications, including reductions and hydroxylations, to form the cardenolide scaffold. A key enzyme in this pathway is progesterone 5β-reductase (P5βR), which is crucial for forming the characteristic cis-fusion of the A and B rings of the steroid nucleus.

Extraction and Isolation of this compound

The extraction and isolation of this compound from plant material is a multi-step process involving initial solvent extraction followed by extensive chromatographic purification to separate it from a complex mixture of other glycosides, lipids, and secondary metabolites.

General Extraction and Purification Workflow

The overall process can be summarized in the following stages: preparation of plant material, extraction, concentration, solvent partitioning, and chromatographic purification.

Experimental Protocols

The following protocols are representative methodologies synthesized from general procedures for cardiac glycoside extraction and purification.[6][7] Specific parameters may require optimization based on the plant material and batch size.

Protocol 1: General Solvent Extraction from Strophanthus Seeds

-

Preparation of Plant Material:

-

Dry the ripe seeds of Strophanthus kombe at a low temperature (40-50°C) to a constant weight.

-

Grind the dried seeds into a coarse powder to increase the surface area for extraction.[6]

-

-

Defatting (Optional but Recommended):

-

To remove lipids that can interfere with subsequent steps, perform a pre-extraction with a non-polar solvent.

-

Extract the seed powder in a Soxhlet apparatus with n-hexane or petroleum ether for 6-8 hours. Discard the lipid-rich solvent extract.

-

Air-dry the defatted seed powder to remove residual solvent.

-

-

Primary Extraction:

-

Macerate the defatted powder with 70-95% ethanol or methanol at a solid-to-solvent ratio of 1:10 (w/v).[8]

-

Stir the mixture at room temperature for 24 hours. Alternatively, use a Soxhlet apparatus for continuous extraction with the chosen alcohol for 8-12 hours for higher efficiency.[6]

-

Filter the mixture to separate the liquid extract from the solid plant material. Repeat the extraction on the residue 2-3 times to ensure complete extraction.

-

Combine all the filtrates.

-

-

Concentration and Partitioning:

-

Concentrate the combined alcoholic extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a viscous crude extract.[8]

-

Redissolve the crude extract in distilled water and transfer it to a separatory funnel.

-

Perform a liquid-liquid extraction by partitioning against a series of immiscible organic solvents of increasing polarity (e.g., chloroform, followed by ethyl acetate) to separate glycosides based on their polarity. The cardiac glycosides will typically partition into the more polar organic phases.

-

Collect the organic phases containing the glycosides and concentrate them to dryness.

-

Protocol 2: Purification by Column Chromatography

-

Stationary Phase Preparation:

-

Prepare a glass column packed with silica gel (60-120 mesh) as the stationary phase. The size of the column depends on the amount of crude extract to be purified.[9] The slurry packing method, where the silica gel is mixed with the initial mobile phase solvent and poured into the column, is commonly used.[10]

-

-

Sample Loading:

-

Dissolve the dried extract from the partitioning step in a minimal amount of the initial mobile phase solvent.

-

Alternatively, for less soluble extracts, use a dry loading method: adsorb the extract onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

-

-

Elution:

-

Elute the column with a solvent system of increasing polarity. A common gradient starts with a non-polar solvent like chloroform and gradually increases the polarity by adding methanol (e.g., starting with 100% Chloroform, then 99:1, 98:2, 95:5 Chloroform:Methanol, and so on).[9]

-

The separation occurs as different glycosides travel down the column at different rates depending on their affinity for the silica gel versus the mobile phase.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in small, sequential fractions.

-

Monitor the separation by spotting fractions onto a Thin-Layer Chromatography (TLC) plate and developing it with a suitable solvent system (e.g., Chloroform:Methanol 9:1). Visualize the spots under UV light or by spraying with an appropriate reagent (e.g., Liebermann-Burchard reagent for steroids).

-

Combine the fractions that contain the compound of interest (this compound) based on the TLC analysis.

-

-

Final Purification:

-

For higher purity, the combined fractions can be subjected to further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.[5]

-

Crystallization from a suitable solvent can be used as a final step to obtain pure this compound.

-

Quantitative Data

Precise quantitative data for the yield of pure this compound from raw plant material is sparsely reported in publicly accessible literature, as yields can vary significantly based on plant genetics, growing conditions, harvest time, and the efficiency of the extraction and purification protocol. However, data on the total cardiac glycoside content provides a useful benchmark.

| Plant Source | Plant Part | Total Cardiac Glycoside Content (% of Dry Weight) | Specific this compound Content | Reference(s) |

| Strophanthus kombe | Seeds | 8% - 10% | Not specified, but a major component | [4] |

| Strophanthus hispidus | Seeds | 8% - 10% | Not specified | [4] |

| Apocynum cannabinum | Roots | 0.2% - 0.4% (as Cardenolides) | A principal component, but specific % not detailed | [European Medicines Agency Assessment Report on Apocynum cannabinum] |

| Apocynum venetum | Leaves, Stem, Root | Present, but quantitative data is variable and often focuses on flavonoids. | Old stem > Stem > Root > Leaf | [Cardiotonic effect of Apocynum venetum L. extracts on isolated guinea pig atrium] |

Note: The "Total Cardiac Glycoside Content" represents a mixture of several related compounds. The final yield of pure, isolated this compound would be a fraction of this total.

Conclusion

This compound remains a valuable molecule for pharmacological research due to its potent cardiotonic properties. Its primary natural sources are well-established within the Apocynum and Strophanthus genera of the Apocynaceae family. While the extraction and isolation of this compound require standard phytochemistry laboratory techniques, including solvent extraction and multi-step chromatography, the process is challenged by the need to separate it from a complex mixture of structurally similar cardiac glycosides. The protocols outlined in this guide provide a robust framework for obtaining this compound for research purposes. Further investigation is needed to establish optimized, scalable extraction processes and to fully quantify this compound yields from various natural sources to support potential future drug development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. EP2346518A1 - Process for extracting cardiac glycosides and compositions - Google Patents [patents.google.com]

- 3. Apocynum venetum, a medicinal, economical and ecological plant: a review update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC-ESI-MS/MS characterization of strophanthin-K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. media.neliti.com [media.neliti.com]

- 7. researchgate.net [researchgate.net]

- 8. CN107158058A - The extracting method of cardiac glycoside general glycoside - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]

The In-Depth Technical Guide to Cymarin's Effect on Intracellular Calcium Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which cymarin, a cardiac glycoside, modulates intracellular calcium levels. The information presented is curated for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's cellular effects. This document summarizes the core mechanism of action, presents available quantitative data, outlines detailed experimental protocols for replication, and visualizes the key signaling pathways and workflows.

This compound, like other cardiac glycosides, exerts its primary effect on intracellular calcium concentrations through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of events culminating in an elevated cytosolic calcium level, which is the basis for its cardiotonic effects. While specific quantitative data for this compound is limited in publicly accessible literature, studies on the closely related cardiac glycoside, periplothis compound, provide valuable insights into the expected effects.

Core Mechanism of Action

The principal mechanism by which this compound increases intracellular calcium involves the following sequential steps:

-

Inhibition of Na+/K+-ATPase: this compound binds to the Na+/K+-ATPase, an enzyme responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. This binding inhibits the pump's activity.

-

Increase in Intracellular Sodium: The inhibition of the Na+/K+-ATPase leads to an accumulation of intracellular sodium ions ([Na+]i), as they are no longer efficiently extruded from the cell.

-

Altered Na+/Ca2+ Exchanger (NCX) Activity: The rise in [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium from the cell. In some cases, the gradient can even reverse, causing the NCX to import calcium.

-

Elevation of Intracellular Calcium: The reduced efflux and potential influx of calcium via the NCX result in a net increase in the intracellular calcium concentration ([Ca2+]i). This elevation in cytosolic calcium is responsible for the positive inotropic effects observed with cardiac glycosides in cardiomyocytes.[1][2][3][4][5]

Quantitative Data on Periplothis compound-Induced Intracellular Calcium Increase

| Compound | Concentration | Cell Type | Peak Fluorescence Intensity (Arbitrary Units) | Time to Peak (seconds) |

| Periplothis compound | 10 µM | Neonatal Rat Ventricular Myocytes | ~2.5 | ~100 |

| Digoxin (Reference) | 10 µM | Neonatal Rat Ventricular Myocytes | ~2.2 | ~120 |

Table 1: Representative quantitative data of the effect of periplothis compound on intracellular calcium levels in neonatal rat ventricular myocytes. Data is estimated from graphical representations in Yun et al., 2020.[2][3][4][6]

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following is a detailed methodology for measuring the effect of this compound on intracellular calcium levels in neonatal rat ventricular myocytes (NRVMs), based on protocols described in the literature.[2][3][4][7][8][9]

1. Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

-

Animals: 1- to 3-day-old Sprague-Dawley rat pups.

-

Procedure:

-

Euthanize rat pups in accordance with institutional animal care and use committee guidelines.

-

Excise the hearts and place them in ice-cold Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+.

-

Mince the ventricular tissue into small fragments.

-

Perform enzymatic digestion using a solution of trypsin and collagenase in HBSS. Multiple digestion steps may be necessary.

-

Neutralize the enzymatic reaction with culture medium containing fetal bovine serum (FBS).

-

Filter the cell suspension to remove undigested tissue.

-

Pre-plate the cells for 1-2 hours to allow for the preferential attachment of cardiac fibroblasts.

-

Collect the non-adherent myocytes and seed them onto culture plates pre-coated with fibronectin or another suitable extracellular matrix protein.

-

Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with FBS, penicillin-streptomycin, and bromodeoxyuridine (to inhibit fibroblast proliferation) at 37°C in a humidified atmosphere with 5% CO2.

-

2. Measurement of Intracellular Calcium with Fluo-4 AM

-

Materials:

-

Fluo-4 acetoxymethyl (AM) ester

-

Pluronic F-127

-

Tyrode's solution (containing in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 5.5 glucose, and 10 HEPES; pH 7.4)

-

Confocal laser scanning microscope

-

-

Procedure:

-

Prepare a stock solution of Fluo-4 AM in anhydrous dimethyl sulfoxide (DMSO).

-

On the day of the experiment, prepare a loading solution by diluting the Fluo-4 AM stock solution in Tyrode's solution to a final concentration of 5-10 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

-

Wash the cultured NRVMs with Tyrode's solution.

-

Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.

-

Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification of the Fluo-4 AM within the cells for at least 20 minutes.

-